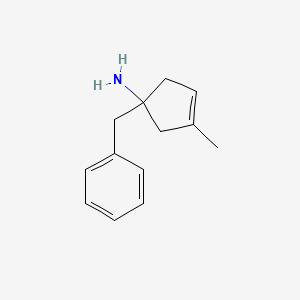
1-Benzyl-3-methylcyclopent-3-enamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-methylcyclopent-3-enamine is an organic compound that belongs to the class of enamines. Enamines are characterized by the presence of a nitrogen atom bonded to a carbon atom that is part of a double bond. This compound is notable for its unique structure, which includes a benzyl group attached to a cyclopentene ring with a methyl substituent.
Métodos De Preparación
The synthesis of 1-Benzyl-3-methylcyclopent-3-enamine typically involves the reaction of a cyclopentanone derivative with a secondary amine in the presence of a catalyst or dehydrating agent. One common method is the Stork enamine synthesis, where the cyclopentanone reacts with a secondary amine such as piperidine, morpholine, or pyrrolidine . The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the enamine.
Análisis De Reacciones Químicas
1-Benzyl-3-methylcyclopent-3-enamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iminium salts.
Reduction: Reduction reactions can convert the enamine back to the corresponding amine.
Substitution: The enamine can react with electrophiles to form substituted products.
Cyclization: The enamine can undergo cyclization reactions to form more complex ring structures.
Aplicaciones Científicas De Investigación
1-Benzyl-3-methylcyclopent-3-enamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-methylcyclopent-3-enamine involves its nucleophilic properties. The nitrogen atom in the enamine structure donates electron density to the carbon atom, making it nucleophilic. This allows the compound to react with electrophiles, forming iminium salts that can be further hydrolyzed to yield various products .
Comparación Con Compuestos Similares
1-Benzyl-3-methylcyclopent-3-enamine can be compared with other similar compounds such as:
2-Hydroxy-3-methylcyclopent-2-enone: This compound also contains a cyclopentene ring but has different substituents and functional groups.
N,N-Dimethylcyclopent-3-enamine: Another enamine with a different substitution pattern on the nitrogen atom.
The uniqueness of this compound lies in its specific structure and the presence of the benzyl group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
862367-59-7 |
|---|---|
Fórmula molecular |
C13H17N |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
1-benzyl-3-methylcyclopent-3-en-1-amine |
InChI |
InChI=1S/C13H17N/c1-11-7-8-13(14,9-11)10-12-5-3-2-4-6-12/h2-7H,8-10,14H2,1H3 |
Clave InChI |
CTPFQCRYRGDDJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(C1)(CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13097209.png)
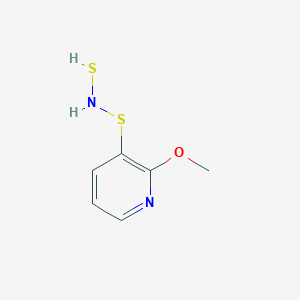
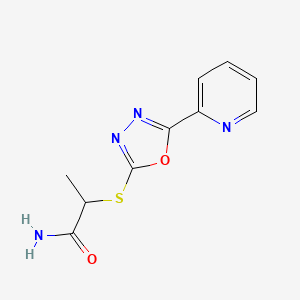
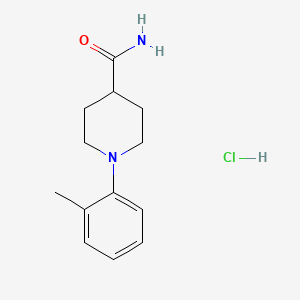
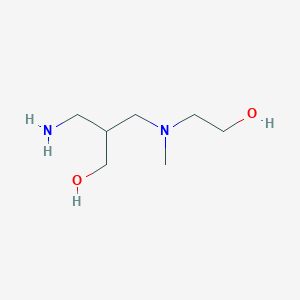

![[1,2,4]Triazolo[4,3-b]pyridazin-7-amine](/img/structure/B13097252.png)
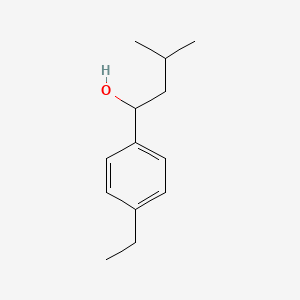
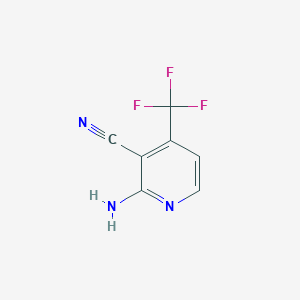
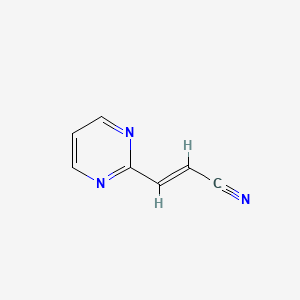
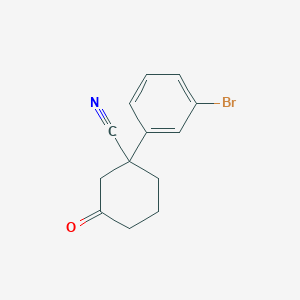
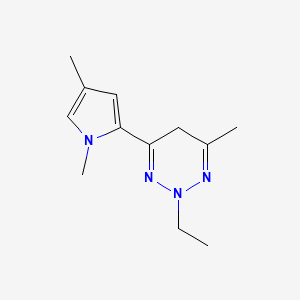
![11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13097292.png)
